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Overview
Description
Preparation Methods
The synthesis of N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-methylphenethylamine in the presence of a thiourea reagent . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine . The mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea: undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The compound’s thiourea group is crucial for its binding to these targets, and the bromopyridine moiety enhances its selectivity and potency .
Comparison with Similar Compounds
N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea: can be compared with other thiourea derivatives such as:
- N-(2-chlorophenyl)-N’-(5-bromo-2-pyridyl)thiourea
- N-(4-methoxyphenyl)-N’-(5-bromo-2-pyridyl)thiourea
- N-(4-fluorophenyl)-N’-(5-bromo-2-pyridyl)thiourea
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of the methylphenethyl and bromopyridine groups in N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea contributes to its distinct properties and applications .
Properties
CAS No. |
284040-61-5 |
---|---|
Molecular Formula |
C15H16BrN3S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(4-methylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H16BrN3S/c1-11-2-4-12(5-3-11)8-9-17-15(20)19-14-7-6-13(16)10-18-14/h2-7,10H,8-9H2,1H3,(H2,17,18,19,20) |
InChI Key |
YDPLOGCASGLRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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